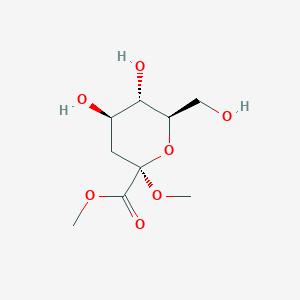
Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)uronate
Overview
Description
Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)uronate, also known as this compound, is a useful research compound. Its molecular formula is C9H16O7 and its molecular weight is 236.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)uronate is a compound of interest due to its potential biological activities, particularly in the context of microbial metabolism and plant biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula CHO and is classified under uronates. The structure features a methylated form of a 3-deoxy-D-arabino-heptulose derivative, which is significant for its interactions in biological systems. The compound’s properties can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Weight | 220.22 g/mol |
| Solubility | Soluble in polar solvents |
| Chemical Class | Uronate |
Research indicates that this compound may influence metabolic pathways in microorganisms. Specifically, it is involved in the biosynthesis of aromatic amino acids through the inhibition of DAHP synthase, an enzyme crucial for the shikimic acid pathway. This pathway is vital for the synthesis of phenylalanine, tyrosine, and tryptophan in bacteria and plants .
Antioxidant Properties
In studies examining various extracts from plants, this compound has been associated with antioxidant activities. For instance, metabolomic profiling of extracts from Ephedra foeminea showed that certain solvent extractions containing this compound exhibited significant antioxidant capacities, correlating with their chemical composition rich in bioactive compounds such as amino acids and carboxylic acids .
Case Studies
- Study on E. coli Metabolism : A study highlighted the role of DAHP synthase in Escherichia coli, where this compound inhibited enzyme activity, leading to decreased levels of aromatic amino acids. This inhibition was linked to alterations in growth patterns under nutrient-limited conditions .
- Antioxidant Activity Assessment : In an investigation into the antioxidant properties of various plant extracts, the methanolic extract containing this compound demonstrated a notable IC value of 249.6 µg/mL in ABTS assays, indicating strong radical scavenging activity .
Comparative Analysis of Biological Activities
The following table summarizes key findings related to the biological activities associated with this compound:
Properties
IUPAC Name |
methyl (2R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O7/c1-14-8(13)9(15-2)3-5(11)7(12)6(4-10)16-9/h5-7,10-12H,3-4H2,1-2H3/t5-,6-,7+,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXQJBPBWGJAMX-JAGXHNFQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C(C(O1)CO)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]1(C[C@H]([C@@H]([C@H](O1)CO)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452214 | |
| Record name | Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)uronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85549-51-5 | |
| Record name | Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)uronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















